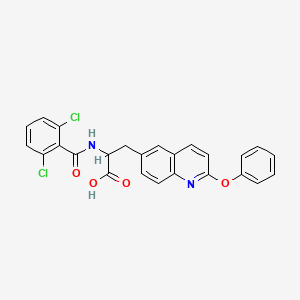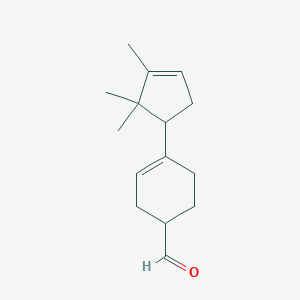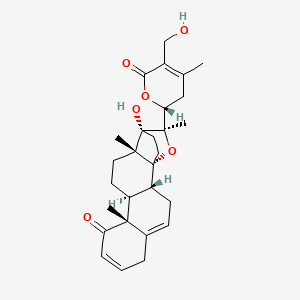
Coagulin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coagulin G is a natural product found in Withania coagulans with data available.
Applications De Recherche Scientifique
Biochemical and Genetic Characterization of Coagulin
Coagulin G, primarily identified in Bacillus coagulans, is a bacteriocin-like peptide. Research shows it is structurally similar to pediocins produced by Pediococcus acidilactici strains, differing only by a single amino acid at the C terminus. Its genetic determinants include a 3.5-kb operon of four genes for pediocin production. This discovery is significant as it's the first report of a pediocin-like peptide in a non-lactic acid bacterium genus (Le Marrec et al., 2000).
Antibacterial Properties
Coagulin exhibits notable antibacterial properties. Its inhibitory spectrum includes Bacillus coagulans itself and unrelated bacteria like Enterococcus, Leuconostoc, Oenococcus, Listeria, and Pediococcus. Coagulin is stable across various temperatures and pH levels, suggesting potential applications in antibacterial treatments (Hyronimus, Le Marrec, & Urdaci, 1998).
Coagulogen in Horseshoe Crabs
Studies on coagulogen, a clottable protein in horseshoe crabs, provide insight into the coagulation process in these animals. Coagulogen transforms into coagulin, leading to coagulin homopolymers via noncovalent interactions. This process is crucial for the innate immune system of horseshoe crabs, highlighting the broader biological significance of coagulin-like substances in different species (Osaki & Kawabata, 2004).
Effect on Adipogenesis
Coagulin has been studied for its impact on adipocyte differentiation and obesity. Coagulin-L, a variant from W. coagulan, inhibits adipogenesis by affecting key transcription factors and cell cycle regulatory proteins. This property suggests its potential therapeutic application in treating obesity and metabolic syndrome (Beg et al., 2014).
Immunological Impact
Coagulin-H, another variant, shows significant immunosuppressive properties. It effectively inhibits lymphocyte proliferation and interleukin-2 production. Molecular docking studies suggest coagulin-H binds more effectively to the receptor binding site of interleukin-2 than prednisolone, a common immunosuppressive drug, indicating its potential as an immunosuppressive agent (Mesaik et al., 2006).
Propriétés
Formule moléculaire |
C28H36O6 |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
(1R,2R,10R,11S,14R,15R,16R)-15-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-4,7-dien-9-one |
InChI |
InChI=1S/C28H36O6/c1-16-14-22(33-23(31)18(16)15-29)26(4)28(32)13-12-27(34-26)20-9-8-17-6-5-7-21(30)25(17,3)19(20)10-11-24(27,28)2/h5,7-8,19-20,22,29,32H,6,9-15H2,1-4H3/t19-,20+,22+,24-,25-,26+,27+,28+/m0/s1 |
Clé InChI |
URTUKEVJVQZVBR-NNUOTDHBSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@@]2([C@]3(CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C=CC6)C)C)O2)O)C)CO |
SMILES canonique |
CC1=C(C(=O)OC(C1)C2(C3(CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C)O2)O)C)CO |
Synonymes |
17,27-dihydroxy-14,20-epoxy-1-oxowitha-2,5,24-trienolide coagulin G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


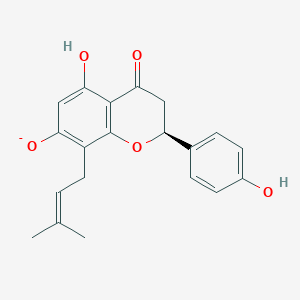
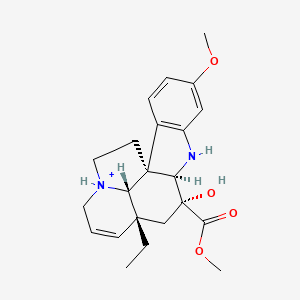
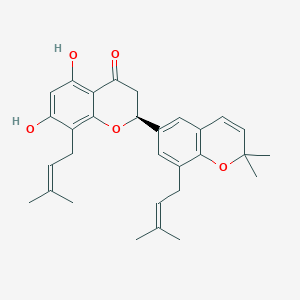

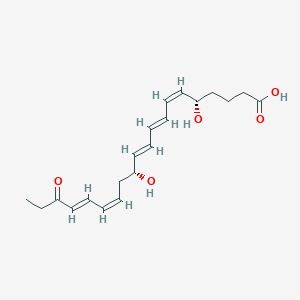
![(2S,3S,4aR,6R,7S,8S,8aR)-6-(hydroxymethyl)-2-(4-methoxyphenyl)-3-methyl-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxine-7,8-diol](/img/structure/B1261293.png)

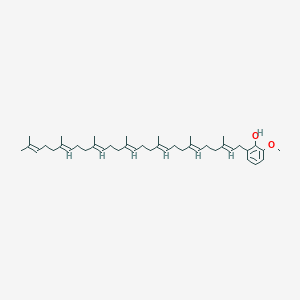
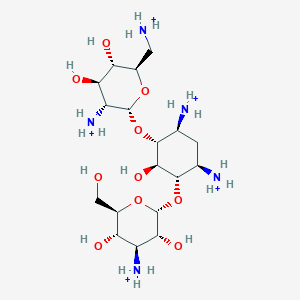
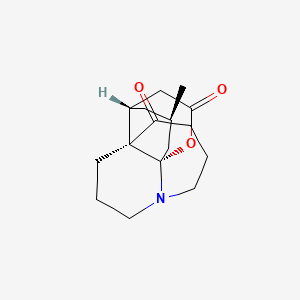
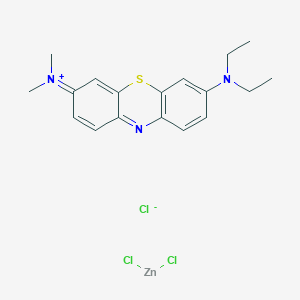
![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1261302.png)
